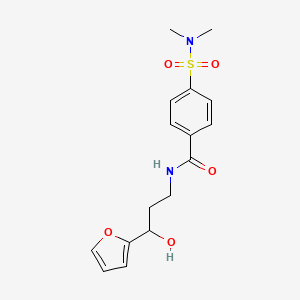![molecular formula C15H16ClN3O B2881595 2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide CAS No. 2411242-92-5](/img/structure/B2881595.png)
2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CCPA and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
CCPA acts as a selective agonist for the adenosine A1 receptor, which is a G protein-coupled receptor. When CCPA binds to the receptor, it activates a signaling pathway that leads to a range of physiological effects. These effects include the inhibition of neurotransmitter release, the modulation of ion channel activity, and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
CCPA has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the regulation of intracellular signaling pathways. These effects are mediated through the activation of the adenosine A1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCPA for lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to investigate the specific effects of activating this receptor without affecting other receptors or physiological processes. However, one limitation of CCPA is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CCPA. One area of interest is the potential therapeutic applications of CCPA in the treatment of neurological disorders, such as epilepsy and chronic pain. Another area of interest is the development of new compounds that are similar to CCPA but have improved solubility and other properties that make them more suitable for lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of CCPA and its effects on different physiological processes.
Synthesemethoden
The synthesis of CCPA involves several steps, including the reaction of 2-chloroacetamide with cyclopropylamine, followed by the reaction of the resulting compound with 1-phenylpyrazole-4-carbaldehyde. The final product is obtained through a series of purification steps. The synthesis method has been optimized to produce high yields of pure CCPA.
Wissenschaftliche Forschungsanwendungen
CCPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective agonist for the adenosine A1 receptor, which is involved in a range of physiological processes, including sleep regulation, pain perception, and cardiovascular function. CCPA has been used in studies investigating the role of the adenosine A1 receptor in these processes.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-8-15(20)18(13-6-7-13)10-12-9-17-19(11-12)14-4-2-1-3-5-14/h1-5,9,11,13H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPLOHCISFAFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN(N=C2)C3=CC=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2881514.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]acetamide](/img/structure/B2881516.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2881522.png)

![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonamide](/img/structure/B2881525.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)


![Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone](/img/structure/B2881533.png)
![4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2881535.png)